molecular formula C16H17FN6O2 B6935162 N-(3-fluoro-4-methoxyphenyl)-N-methyl-2-[methyl(7H-purin-6-yl)amino]acetamide

N-(3-fluoro-4-methoxyphenyl)-N-methyl-2-[methyl(7H-purin-6-yl)amino]acetamide

Cat. No.: B6935162
M. Wt: 344.34 g/mol
InChI Key: PPFOQCWCLIMECJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-N-methyl-2-[methyl(7H-purin-6-yl)amino]acetamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-N-methyl-2-[methyl(7H-purin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2/c1-22(16-14-15(19-8-18-14)20-9-21-16)7-13(24)23(2)10-4-5-12(25-3)11(17)6-10/h4-6,8-9H,7H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFOQCWCLIMECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)C1=CC(=C(C=C1)OC)F)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:

  • Bromination: Introduction of bromine atoms to the phenyl ring.

  • Nucleophilic substitution: Replacement of bromine atoms with methoxy and fluoro groups.

  • Amide formation: Coupling of the amine group with the carboxylic acid derivative to form the amide bond.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl ring to more oxidized forms.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and electrophiles like methyl iodide (CH3I) are employed.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized phenyl derivatives.

  • Reduction: Production of anilines and other reduced derivatives.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • N-(3-fluoro-4-methoxyphenyl)acetamide: Similar structure but lacks the purine moiety.

  • N-methyl-2-(methyl(7H-purin-6-yl)amino)acetamide: Similar purine structure but different phenyl group.

Uniqueness: N-(3-fluoro-4-methoxyphenyl)-N-methyl-2-[methyl(7H-purin-6-yl)amino]acetamide is unique due to its combination of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

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